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Abstract
This document provides a detailed protocol for the expression and purification of recombinant

truncated BID (tBID) protein. The methodology leverages the robust Escherichia coli

expression system for the production of N-terminally His-tagged full-length BID, followed by

enzymatic cleavage with Caspase-8 to generate tBID. Purification is achieved through a two-

step chromatography process involving immobilized metal affinity chromatography (IMAC) and

size-exclusion chromatography (SEC). This protocol is intended to yield high-purity tBID
suitable for downstream applications in apoptosis research and drug development.

Introduction
BID (BH3 Interacting-Domain Death Agonist) is a pro-apoptotic member of the Bcl-2 family of

proteins. In its full-length form, BID is largely inactive in the cytosol. Upon the induction of the

extrinsic apoptosis pathway, Caspase-8 cleaves BID, generating the C-terminal fragment

known as tBID. tBID then translocates to the mitochondria, where it activates the pro-apoptotic

proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP)

and the release of cytochrome c, ultimately resulting in apoptosis. The ability to produce pure,

active tBID is crucial for studying these downstream events and for screening potential

therapeutic agents that modulate this pathway.
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BID Signaling Pathway
The following diagram illustrates the activation of BID and its role in the extrinsic apoptosis

pathway.
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Caption: Activation of BID by Caspase-8 and subsequent induction of apoptosis.
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Experimental Protocols
Expression of His-tagged Full-Length BID
This protocol describes the expression of N-terminally 6xHis-tagged full-length mouse or

human BID in E. coli.

Materials:

Expression Vector: pET28a vector containing the full-length BID coding sequence.

Host Strain:E. coli BL21(DE3) competent cells.[1]

Media and Reagents: Luria-Bertani (LB) broth, Kanamycin, Isopropyl β-D-1-

thiogalactopyranoside (IPTG).

Protocol:

Transform the pET28a-BID plasmid into E. coli BL21(DE3) competent cells and plate on LB

agar containing Kanamycin (30 µg/mL). Incubate overnight at 37°C.

Inoculate a single colony into 50 mL of LB broth with Kanamycin (30 µg/mL) and grow

overnight at 37°C with shaking (220 rpm).

Inoculate 1 L of LB broth containing Kanamycin (30 µg/mL) with the overnight culture.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.[1]

Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]

Incubate the culture for an additional 4-6 hours at 30°C with shaking.[1]

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Table 1: Induction Parameters for Full-Length BID Expression
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Parameter Value Reference

E. coli Strain BL21(DE3) [1]

Vector pET28a-BID [1]

Antibiotic Kanamycin (30 µg/mL) [1]

Growth Temperature 37°C [1]

OD600 at Induction 0.6 - 0.8 [1]

IPTG Concentration 1 mM [1]

Induction Temperature 30°C [1]

Induction Duration 4 - 6 hours [1]

Purification of His-tagged Full-Length BID
This section details the purification of the expressed His-tagged full-length BID using IMAC.

Materials:

Buffers: Lysis Buffer, Wash Buffer, Elution Buffer (see Table 2 for compositions).

Reagents: Protease inhibitor cocktail, Lysozyme, DNase I.

Equipment: Sonicator, High-speed centrifuge, Chromatography system, HisTrap HP 5 mL

column (or equivalent).

Protocol:

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

[1] Add protease inhibitors, lysozyme (0.2 mg/mL), and DNase I (10 µg/mL).

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) to

prevent overheating, for a total sonication time of approximately 5 minutes.[1]
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Clarify the lysate by centrifugation at 13,000 x g for 40 minutes at 4°C.[1]

Filter the supernatant through a 0.45 µm filter.

Equilibrate the HisTrap HP column with 5 column volumes (CV) of Lysis Buffer.

Load the clarified lysate onto the column at a flow rate of 1 mL/min.[1]

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

Elute the His-tagged BID protein with 5 CV of Elution Buffer. Collect 1 mL fractions.

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

Pool the fractions containing pure full-length BID.

Generation and Purification of tBID
Materials:

Enzyme: Recombinant active Caspase-8.

Buffers: Dialysis Buffer (see Table 2), SEC Buffer (see Table 2).

Equipment: Dialysis tubing (10 kDa MWCO), Chromatography system, HiLoad 16/60

Superdex 75 pg column (or equivalent).

Protocol:

Dialysis: Dialyze the pooled fractions of purified full-length BID against Dialysis Buffer

overnight at 4°C to remove imidazole.

Caspase-8 Cleavage: Determine the protein concentration of the dialyzed BID. Add active

Caspase-8 at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C for 2 hours. The

cleavage reaction will generate tBID and a small N-terminal fragment containing the His-tag.

IMAC to Remove Uncleaved BID and His-tag: To separate tBID from uncleaved full-length

BID and the His-tagged N-terminal fragment, pass the cleavage reaction mixture through a
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freshly equilibrated HisTrap HP column. Collect the flow-through, which contains the tBID
protein.

Size-Exclusion Chromatography (SEC): Concentrate the flow-through containing tBID and

load it onto a HiLoad 16/60 Superdex 75 pg column pre-equilibrated with SEC Buffer. This

step will further purify tBID and place it in a suitable buffer for storage.

Run the SEC at a flow rate of 1 mL/min and collect fractions.

Analyze fractions by SDS-PAGE to confirm the purity of tBID.

Pool the pure fractions, determine the concentration, and store at -80°C.

Table 2: Buffer Compositions

Buffer Component Concentration pH

Lysis Buffer Tris-HCl 20 mM 7.4

NaCl 100 mM

Imidazole 20 mM

Wash Buffer Tris-HCl 20 mM 7.4

NaCl 100 mM

Imidazole 40 mM

Elution Buffer Tris-HCl 20 mM 7.4

NaCl 100 mM

Imidazole 500 mM

Dialysis Buffer HEPES 10 mM 7.6

KCl 50 mM

DTT 1 mM

SEC Buffer Tris-HCl 20 mM 7.4

NaCl 100 mM
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Note: It is recommended to add a protease inhibitor cocktail to the Lysis Buffer immediately

before use.

Experimental Workflow
The following diagram outlines the complete workflow for the expression and purification of

tBID.
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Caption: Workflow for recombinant tBID expression and purification.
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Quality Control and Data Presentation
The purity of the protein at each stage should be assessed by SDS-PAGE. The final

concentration of tBID should be determined using a Bradford assay or by measuring

absorbance at 280 nm with the appropriate extinction coefficient. The activity of the purified

tBID can be confirmed by its ability to induce cytochrome c release from isolated mitochondria.

[2]

Table 3: Expected Yield and Purity

Purification Step
Typical Yield (mg/L of
culture)

Purity (%)

IMAC 1 (Full-length BID) 5 - 10 > 90

SEC (Final tBID) 1 - 3 > 95

Note: Yields are highly dependent on the specific construct and expression conditions and may

require optimization.

Conclusion
This protocol provides a comprehensive guide for the expression and purification of

recombinant tBID. By following these steps, researchers can obtain high-quality tBID suitable

for a wide range of biochemical and cellular assays, facilitating further investigation into the

mechanisms of apoptosis and the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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